Formoxanthone B

Description

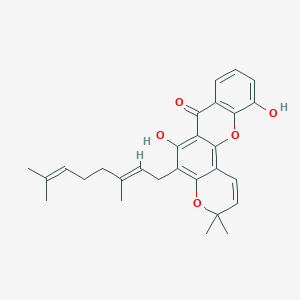

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H30O5 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one |

InChI |

InChI=1S/C28H30O5/c1-16(2)8-6-9-17(3)12-13-19-24(31)22-23(30)18-10-7-11-21(29)26(18)32-27(22)20-14-15-28(4,5)33-25(19)20/h7-8,10-12,14-15,29,31H,6,9,13H2,1-5H3/b17-12+ |

InChI Key |

GNCKRVVIXVBNGH-SFQUDFHCSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=CC=C4)O)C=CC(O2)(C)C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=CC=C4)O)C=CC(O2)(C)C)C)C |

Synonyms |

formoxanthone B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Formoxanthone B

Botanical Sources and Geographic Distribution of Formoxanthone B-Containing Species

This compound has been identified in plants belonging to specific genera and species. The distribution of these plants is predominantly in Southeast Asia. upm.edu.myrasayanjournal.co.in

Primary Plant Genera

The primary plant genera known to contain this compound include Cratoxylum and Garcinia. upm.edu.myresearchgate.netscienceopen.com The Cratoxylum genus, in particular, is a significant source of this compound. upm.edu.myrasayanjournal.co.inresearchgate.net

Specific Plant Species and Subspecies

Several specific plant species and subspecies have been identified as sources of this compound. Notable among these are Cratoxylum formosum and Cratoxylum cochinchinense. upm.edu.mymfu.ac.th this compound has been isolated from the roots of Cratoxylum formosum. capes.gov.brnih.gov It has also been found in Cratoxylum formosum ssp. pruniflorum, specifically in the roots and barks. researchgate.netresearchgate.netsemanticscholar.org Cratoxylum cochinchinense is another species from which this compound has been isolated, including from its roots. upm.edu.mymfu.ac.thbuu.ac.th

The geographic distribution of these species is primarily concentrated in Southeast Asian countries, including Thailand, Malaysia, Indonesia, Vietnam, and China. upm.edu.myrasayanjournal.co.in

Here is a table summarizing some botanical sources of this compound:

| Genus | Species | Subspecies | Plant Part(s) |

| Cratoxylum | Cratoxylum formosum | formosum | Roots |

| Cratoxylum | Cratoxylum formosum | pruniflorum | Roots, Barks |

| Cratoxylum | Cratoxylum cochinchinense | Roots | |

| Garcinia | Garcinia picrorhiza | Stem bark |

Advanced Methodologies for Extraction and Isolation

The extraction and isolation of this compound from plant materials involve several advanced methodologies to obtain the compound in a purified form.

Solvent-Based Extraction Techniques

Solvent extraction is a common initial step in isolating this compound. The choice of solvent depends on the plant part and the desired polarity of the extract. For instance, hexane (B92381) extract from the roots of Cratoxylum formosum has been used for the isolation of xanthones, including this compound. Dichloromethane (B109758) has also been employed for the extraction of compounds from Cratoxylum cochinchinense and Cratoxylum formosum ssp. pruniflorum. who.intnih.gov Maceration at room temperature is a typical technique used in solvent extraction. who.int

Chromatographic Separation Protocols

Following extraction, various chromatographic techniques are utilized for the separation and purification of this compound from the crude extract. These methods leverage the differences in polarity and size of the compounds present in the extract.

Common chromatographic methods include silica (B1680970) gel column chromatography. who.intnih.govgoogle.com This technique is frequently used in both quick column chromatography (QCC) and conventional column chromatography (CC) formats. who.int Sephadex LH-20 column chromatography is another method employed, particularly in the isolation of compounds from Garcinia species, which also contain xanthones. google.comnih.gov Chromatotron, a type of centrifugal thin-layer chromatography, has also been reported in the isolation procedures. nih.gov

Step gradients of different solvent mixtures, such as ethyl acetate (B1210297) in n-hexane, acetone (B3395972) in n-hexane, and dichloromethane in n-hexane, are typically used as eluents in silica gel chromatography to achieve effective separation. who.int Preparative thin-layer chromatography (TLC) can also be used as a final purification step.

Here is a table outlining some common chromatographic techniques used:

| Chromatographic Technique | Stationary Phase | Mobile Phase Examples |

| Column Chromatography (CC) | Silica Gel | EtOAc in n-hexane, Acetone in n-hexane, CH2Cl2 in n-hexane |

| Quick Column Chromatography (QCC) | Silica Gel | EtOAc in n-hexane, Acetone in n-hexane, CH2Cl2 in n-hexane |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Solvents depend on the specific protocol |

| Chromatotron | Silica Gel (usually) | Solvents depend on the specific protocol |

| Preparative TLC | Silica Gel | Solvent systems vary |

Structural Elucidation and Characterization Techniques

The structural elucidation and characterization of this compound are carried out using a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the compound.

Key techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D (¹H NMR and ¹³C NMR) and 2D (such as COSY, HMQC, and HMBC). buu.ac.thresearchgate.net NMR data, including chemical shifts and coupling constants, are crucial for determining the arrangement of atoms and the types of protons and carbons in the molecule.

Mass spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Electron Ionization Mass Spectrometry (EI-MS), is used to determine the molecular weight and elemental composition of this compound. nih.gov This information is essential for confirming the molecular formula.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups. Ultraviolet (UV) spectroscopy provides information about the chromophores and conjugated systems within the structure.

Comparison of the spectroscopic data with reported values for known compounds is a standard practice in the structural elucidation of natural products. buu.ac.thresearchgate.net

Here is a table summarizing the structural elucidation and characterization techniques:

| Technique | Information Provided |

| NMR Spectroscopy | Structure, connectivity, functional groups |

| Mass Spectrometry | Molecular weight, elemental composition |

| IR Spectroscopy | Functional groups |

| UV Spectroscopy | Chromophores, conjugated systems |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary method for determining the detailed structure of this compound. researchgate.netresearchgate.netbuu.ac.thswu.ac.thresearchgate.netnih.gov 1H NMR provides information about the types of protons and their chemical environments, while 13C NMR reveals the different types of carbon atoms. researchgate.netresearchgate.netnih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and confirming the structural assignments. researchgate.netresearchgate.netswu.ac.th These experiments help in correlating protons with carbons directly bonded to them (HSQC) and through multiple bonds (HMBC), providing vital information about the compound's skeleton and the positions of substituents. researchgate.netresearchgate.net

Mass Spectrometry (MS, HRESIMS, GC-MS)

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the precise molecular formula of the compound. researchgate.netresearchgate.netnih.gov This information is critical in confirming the proposed structure derived from NMR data. For instance, HRESIMS data has been used to determine the molecular formula of novel xanthones isolated alongside known compounds like this compound. researchgate.netnih.gov

While Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for the analysis of volatile and semi-volatile compounds in plant extracts, particularly for profiling, HRESIMS or LC-MS is more commonly reported for the characterization of less volatile compounds like xanthones in the cited literature. mdpi.comnih.govscience.govajol.infosemanticscholar.org HRESIMS provides molecular ion peaks, often as protonated or sodiated molecules ([M+H]+ or [M+Na]+), which are used to calculate the elemental composition. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy is used to record the absorption spectrum of this compound in the ultraviolet and visible regions. Xanthones typically exhibit characteristic absorption bands in the UV region due to the π-π* electronic transitions of the conjugated xanthone (B1684191) ring system. researchgate.netresearchgate.netnih.gov The positions and intensities of these maxima can provide insights into the substitution pattern of the xanthone core. researchgate.netresearchgate.net

Biosynthesis and Biogenetic Pathways of Formoxanthone B

General Xanthone (B1684191) Biosynthesis Pathways in Plants

The core structure of plant xanthones is formed through a convergent pathway involving precursors derived from the shikimate and acetate (B1210297) pathways. The A-ring (carbons 1-4) of the xanthone skeleton is typically derived from the acetate pathway, while the B-ring (carbons 5-8) originates from the shikimate pathway nih.govfrontiersin.orgnih.gov. This mixed origin is a defining characteristic of xanthone biosynthesis in higher plants, distinguishing it from xanthone production in fungi and lichens, which is often solely acetate-derived mdpi.comnih.gov.

Shikimate Pathway Involvement

The shikimate pathway provides the precursor for the B-ring of the xanthone core. This pathway is essential for the biosynthesis of aromatic amino acids like phenylalanine, which can then be metabolized to provide a C6-C1 unit for xanthone synthesis researchgate.netfrontiersin.org. In some plant species, a phenylalanine-dependent route is followed, where phenylalanine is converted through several steps to intermediates such as benzoyl-CoA researchgate.netmdpi.com. Alternatively, a phenylalanine-independent pathway starting directly from shikimate can lead to the formation of 3-hydroxybenzoic acid, which is then converted to 3-hydroxybenzoyl-CoA researchgate.netfrontiersin.orgmdpi.com. Both routes ultimately contribute a C6-C1 unit that forms part of the benzophenone (B1666685) intermediate.

Acetate Pathway Contribution

The acetate pathway, specifically through the condensation of malonyl-CoA units, provides the precursor for the A-ring of the xanthone scaffold nih.govfrontiersin.orgnih.gov. Typically, three molecules of malonyl-CoA are involved in the formation of a polyketide chain that will cyclize to form the A-ring of the benzophenone intermediate mdpi.commdpi.com. This process is catalyzed by a type III polyketide synthase enzyme known as benzophenone synthase (BPS) mdpi.comnih.govresearchgate.net.

Benzophenone Intermediate Formation

The convergence of the shikimate and acetate pathways occurs with the condensation of the activated C6-C1 unit (either benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three units of malonyl-CoA mdpi.comresearchgate.netmdpi.com. This reaction, catalyzed by benzophenone synthase (BPS), yields a benzophenone intermediate mdpi.comnih.govresearchgate.net. A key intermediate in the biosynthesis of many xanthones is 2,3',4,6-tetrahydroxybenzophenone (B1214623) frontiersin.orgmdpi.comnih.govontosight.aibiologydiscussion.com. The formation of this intermediate can occur via different routes depending on the plant species and the initial C6-C1 precursor frontiersin.orgmdpi.comresearchgate.net. For instance, if benzoyl-CoA is the precursor, 2,4,6-trihydroxybenzophenone (B1214741) is formed first and subsequently hydroxylated at the 3' position by a cytochrome P450 monooxygenase (benzophenone 3'-hydroxylase, B3'H) to yield 2,3',4,6-tetrahydroxybenzophenone mdpi.comnih.gov. If 3-hydroxybenzoyl-CoA is the precursor, the BPS reaction can directly lead to 2,3',4,6-tetrahydroxybenzophenone mdpi.comresearchgate.net. This benzophenone is a central intermediate from which the xanthone ring system is subsequently formed mdpi.comnih.gov.

Proposed Biogenetic Routes to Formoxanthone B Scaffold

Based on the general understanding of xanthone biosynthesis in plants and the structure of this compound as a prenylated xanthone, its biogenesis is proposed to follow the mixed shikimate-acetate pathway leading to a hydroxylated xanthone core, followed by prenylation and potentially other tailoring modifications.

The initial steps likely involve the formation of a benzophenone intermediate like 2,3',4,6-tetrahydroxybenzophenone, as described in Section 3.1.3. This benzophenone intermediate then undergoes an intramolecular oxidative coupling reaction to form the xanthone ring system frontiersin.orgmdpi.combiologydiscussion.com. This cyclization is a crucial branch point in the pathway and is catalyzed by regioselective xanthone synthases, which are often cytochrome P450 oxidases mdpi.comresearchgate.net. Depending on the position of the oxidative coupling, different xanthone core structures, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, can be formed frontiersin.orgmdpi.com.

This compound possesses a prenyl substituent datapdf.com. Prenylation, the addition of isoprenoid units, is a common modification of natural products, including xanthones, which increases their structural diversity and can influence their biological activities datapdf.comresearchgate.net. Therefore, following the formation of a suitable hydroxylated xanthone core, prenyltransferase enzymes are likely involved in attaching the prenyl group to a specific position on the xanthone scaffold. The exact position of prenylation is determined by the specificity of the prenyltransferase. Subsequent modifications, such as further hydroxylation or methylation, could also occur to yield the final structure of this compound.

While the precise sequence of prenylation and other modifications leading specifically to this compound has not been fully elucidated in the provided search results, the general framework involves the initial xanthone core synthesis via the shikimate-acetate pathway and benzophenone intermediate, followed by prenylation catalyzed by specific enzymes.

Enzymatic Machinery and Genetic Basis of this compound Biosynthesis

The biosynthesis of xanthones, including the proposed pathway for this compound, relies on a suite of enzymes encoded by specific genes. Key enzymatic players in the general xanthone biosynthetic pathway have been identified in various plant species.

Benzophenone synthase (BPS), a type III polyketide synthase, is central to the formation of the benzophenone intermediate by catalyzing the condensation of a C6-C1 unit with malonyl-CoA units mdpi.comnih.govresearchgate.net. Genes encoding BPS have been identified and their expression has been shown to be correlated with xanthone production researchgate.net.

Cytochrome P450 monooxygenases play crucial roles in various hydroxylation steps and the oxidative coupling that forms the xanthone ring mdpi.comresearchgate.net. Benzophenone 3'-hydroxylase (B3'H), a CYP81AA enzyme, is responsible for the hydroxylation of 2,4,6-trihydroxybenzophenone to 2,3',4,6-tetrahydroxybenzophenone in some species mdpi.comnih.gov. Xanthone synthases, also belonging to the CYP oxidase family (e.g., CYP81AA1 and CYP81AA2), catalyze the regioselective intramolecular cyclization of benzophenones to form the xanthone backbone, such as 1,3,5-THX and 1,3,7-THX mdpi.com.

For the prenylation step involved in the biosynthesis of this compound, prenyltransferase enzymes are required. These enzymes catalyze the transfer of an isoprenoid moiety (like a prenyl group) to an acceptor molecule, in this case, a xanthone core or a precursor datapdf.comscience.gov. The specificity of the prenyltransferase determines the position of prenylation on the xanthone scaffold. While general prenyltransferases involved in the biosynthesis of prenylated natural products are known, the specific prenyltransferase(s) responsible for the prenylation pattern observed in this compound from Cratoxylum formosum would require dedicated investigation.

Studies involving RNA sequencing and gene expression analysis have helped identify candidate genes encoding enzymes in xanthone biosynthesis pathways in various plants researchgate.netnih.gov. For example, genes encoding enzymes in the phenylpropanoid pathway (which feeds into the shikimate-derived precursors) and BPS have shown increased expression correlated with xanthone accumulation researchgate.net. Characterization of recombinant proteins encoded by these genes has further confirmed their enzymatic activities in xanthone biosynthesis nih.gov.

Understanding the genetic basis, including the identification and functional characterization of the genes encoding BPS, cytochrome P450 enzymes, prenyltransferases, and other tailoring enzymes, is crucial for fully elucidating the biosynthetic pathway of this compound and potentially enabling its production through synthetic biology approaches. However, specific details on the genes and enzymes solely dedicated to this compound biosynthesis in Cratoxylum formosum are not extensively detailed in the currently available information.

Structure Activity Relationship Sar Studies of Formoxanthone B and Its Analogues

Influence of Substituent Groups on Biological Activities (e.g., Prenyl, Pyrano, Hydroxyl, Methoxyl Groups)

The biological activities of xanthones are profoundly affected by the type, number, and position of substituent groups on the xanthone (B1684191) scaffold. Several key functional groups have been identified as significant modulators of activity in Formoxanthone B analogues and related xanthones.

Prenyl Groups: Prenyl (isoprenyl) groups are frequently found in bioactive xanthones, particularly those from the Cratoxylum and Garcinia genera. mdpi.comnih.govresearchgate.netupm.edu.my Research indicates that the presence and arrangement of these lipophilic chains can significantly impact biological potency. An increase in the number of isoprenyl groups has been correlated with enhanced cytotoxicity in some xanthone derivatives. mdpi.com For example, triprenyl xanthones demonstrated superior activity against MRSA compared to diprenylated counterparts like α-mangostin. nih.govswu.ac.th However, the cyclization of isoprenyl groups into furan (B31954) or pyran rings can sometimes lead to a reduction in antibacterial activity. mdpi.comnih.gov Beyond antimicrobial effects, prenyl groups also contribute to antioxidant and anti-inflammatory properties, depending on their location and synergy with other substituents like hydroxyl or methoxyl groups. mdpi.comwho.int

Pyrano Groups: The formation of pyrano rings, typically resulting from the cyclization of a prenyl group with an adjacent hydroxyl moiety, represents a common structural modification in xanthones that affects their biological profile. nih.govnih.govmdpi.com Pyrano-xanthones have been reported to possess various activities, including notable antimicrobial effects. nih.govmdpi.com The incorporation of a pyran ring has been associated with increased antimicrobial potency in certain caged xanthone structures. nih.gov

Hydroxyl Groups: Hydroxyl (-OH) groups are critical determinants of xanthone activity, particularly their antioxidant capacity. The number and position of hydroxyl groups are directly linked to their ability to scavenge free radicals. mdpi.commdpi.com Xanthones possessing ortho-diphenolic hydroxyl functionalities often exhibit potent radical-scavenging activity. mdpi.com Hydroxyl groups also influence antibacterial activity, and their removal or addition at specific positions can alter inhibitory effects against bacterial strains. mdpi.comnih.gov

Methoxyl Groups: Methoxyl (-OCH₃) groups also play a role in modulating xanthone activity. While simple methoxy (B1213986) and hydroxyl substitutions may have a minimal impact on antibacterial activity in some instances, the specific position of methoxyl groups can be crucial for certain biological effects. nih.gov For example, a methoxyl group at the C-3 or C-7 position on a tetraoxygenated isoprenylated xanthone skeleton was identified as an essential feature for inhibiting nitric oxide production. mdpi.com

Identification of Key Pharmacophoric Elements for Target Interactions

Identifying the key pharmacophoric elements of this compound and its analogues involves pinpointing the specific atoms or functional groups and their spatial arrangement that are essential for binding to a biological target and exerting a therapeutic effect. Based on the available SAR data for this compound and related xanthones, certain structural features consistently appear to be important for activity.

For cytotoxic activity, key pharmacophoric elements often include the presence of free hydroxyl groups and lipophilic prenyl side chains at specific positions on the xanthone core. mdpi.com The presence of a trimethylfuran ring and an ortho hydroxyl unit has also been implicated in enhancing cytotoxicity in some analogues. nih.gov

In the context of antibacterial activity, the oxygenation pattern of the xanthone skeleton is a significant factor, with tri- and tetraoxygenated structures often showing enhanced activity. nih.govwho.int The specific arrangement of hydroxyl and methoxyl groups contributes to this activity. nih.gov

For antioxidant activity, the phenolic hydroxyl groups are unequivocally identified as the primary pharmacophoric elements responsible for radical scavenging, with ortho-diphenolic arrangements being particularly effective. mdpi.commdpi.com

While detailed pharmacophore models specifically for this compound interacting with its targets are not extensively described in the provided literature, the collective SAR data on related xanthones suggests that a combination of the oxygenation pattern on the xanthone core and the lipophilicity and potential for interaction provided by prenyl and pyrano substituents are crucial for mediating biological effects.

Comparative SAR Analysis with Other Xanthone Classes

Comparing the SAR of this compound and its analogues with other major classes of xanthones, such as simple xanthones, caged xanthones, and bi-xanthones, highlights the structural determinants of diverse biological profiles within this compound family. nih.govresearchgate.net

Simple Xanthones: Simple xanthones, which include this compound and many of its analogues, are characterized by a core xanthone structure substituted with relatively simple groups like hydroxyl, methoxyl, and isoprenyl moieties. nih.govresearchgate.net The SAR of this class is primarily governed by the position and nature of these substituents, influencing a broad spectrum of activities including antibacterial, antioxidant, and moderate cytotoxic effects. rsc.orgbiocrick.comnih.govmdpi.com

Caged Xanthones: Caged xanthones, predominantly found in Garcinia species, possess a more complex and rigid structure due to the cyclization of prenyl chains to form a cage-like system fused to the xanthone core. nih.govnih.govscienceopen.com This unique structural feature significantly impacts their SAR, often resulting in potent and sometimes more specific activities, particularly against cancer cells. mdpi.comnih.govscienceopen.com Compounds like gambogic acid are prime examples of highly cytotoxic caged xanthones. mdpi.comscienceopen.com

Bi-xanthones: Bi-xanthones are dimers formed by the linkage of two xanthone units, typically through positions bearing hydroxyl groups. nih.gov The SAR of bi-xanthones is influenced by the nature of the dimerization linkage and the substituents present on each individual xanthone moiety. These compounds have also demonstrated antibacterial activities. nih.gov

Synthetic and Semisynthetic Research Towards Formoxanthone B and Its Analogues

Total Synthesis Strategies for Complex Xanthone (B1684191) Structures

The total synthesis of complex xanthone structures, including those related to Formoxanthone B, often employs established methods alongside novel approaches developed to address specific structural challenges. Classical synthetic routes to the xanthone nucleus include the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids nih.govup.pt. These methods provide foundational strategies for constructing the core xanthone scaffold.

More complex xanthones, particularly bioactive natural products, require tailored total synthesis approaches. Reviews highlight various strategies developed over the past two decades for synthesizing intricate xanthone structures nih.govmdpi.com. These can involve the synthesis of key building blocks followed by their coupling to form the complete xanthone framework. For instance, the total synthesis of yicathins B and C, which are simple xanthones also found in nature, involves the synthesis of benzophenone (B1666685) intermediates through acyl substitution, followed by intramolecular nucleophilic aromatic substitution to form the xanthone ring mdpi.com.

While direct total synthesis routes specifically for this compound are not extensively detailed in the immediately available literature, research on the total synthesis of other complex xanthones provides insight into the methodologies applicable to such structures. Strategies may feature enantioselective reactions to establish chirality, intramolecular cyclizations to form fused ring systems, and coupling reactions to connect different molecular fragments acs.org. The complexity of this compound, with its specific oxygenation and likely prenylation patterns (based on its co-occurrence with other prenylated xanthones in Cratoxylum species), suggests that a total synthesis would likely involve convergent routes assembling substituted aromatic precursors and incorporating the necessary side chains and cyclized systems at appropriate stages.

Semisynthesis Approaches from Natural Precursors

Semisynthesis offers an alternative or complementary strategy to total synthesis, particularly for complex natural products like this compound. This approach utilizes a naturally occurring molecule, often a related xanthone or a precursor isolated from a natural source, as a starting material for chemical modifications taylorandfrancis.com. Semisynthesis can be advantageous when the natural product is available in sufficient quantities and possesses a core structure that can be selectively functionalized or elaborated upon.

This compound has been isolated from natural sources, specifically from the roots and barks of Cratoxylum formosum ssp. pruniflorum researchgate.netupm.edu.myresearchgate.net. The co-occurrence of this compound with other xanthones and related phenolic compounds in this plant suggests the possibility of using these co-isolated compounds as starting materials for semisynthetic transformations researchgate.netresearchgate.net.

Semisynthesis typically involves a series of targeted chemical reactions to modify the natural precursor, aiming to improve specific properties or create structural analogues taylorandfrancis.com. While specific semisynthetic routes starting directly from a natural precursor to yield this compound are not explicitly detailed in the provided search results, the general principles of semisynthesis applied to other complex natural products could be relevant. This might involve selective functional group interconversions, additions, or cleavages on a more readily available natural xanthone to arrive at the this compound structure. The success of semisynthesis is often dependent on the ability to perform highly efficient, chemo-, and regioselective transformations on the complex natural product scaffold taylorandfrancis.com.

Rational Design and Synthesis of Novel this compound Derivatives for Research

The rational design and synthesis of novel derivatives of natural products like this compound are crucial for exploring structure-activity relationships and developing compounds with potentially improved properties. Rational design involves using structural information about the parent compound and understanding how specific functional groups and structural features influence its interactions nih.govresearchgate.net.

Based on the structure of this compound and the general knowledge of xanthone chemistry, derivatives could be designed by modifying the substitution pattern on the xanthone core or altering any side chains present. For instance, modifications of hydroxyl groups, introduction of new substituents, or alterations to prenyl or other appended groups could lead to novel analogues nih.govscience.gov.

The synthesis of these designed derivatives would then employ standard organic chemistry methodologies, potentially adapting steps from known xanthone synthesis routes or developing new reactions tailored to the specific structural modifications. Research on the rational design of other xanthone derivatives, such as α-mangostin analogues, demonstrates that strategic modifications, such as the introduction of charged groups, can significantly impact their properties nih.gov.

Analytical and Bioanalytical Methodologies for Formoxanthone B Research

Quantitative and Qualitative Analysis in Biological Matrices and Plant Extracts

Qualitative and quantitative analysis of Formoxanthone B in plant extracts typically involves chromatographic techniques coupled with spectroscopic detection. The roots of Cratoxylum formosum are a known source, and extraction procedures often involve solvents like acetone (B3395972), hexane (B92381), and ethyl acetate (B1210297), followed by chromatographic separation methods such as column chromatography on silica (B1680970) gel. researchgate.net Analytical thin-layer chromatography (TLC) on silica gel plates is also used for monitoring fractions during isolation and for analytical purposes. researchgate.net

Spectroscopic methods are crucial for the qualitative analysis and structural elucidation of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D and 2D NMR techniques like 1H-NMR, 13C-NMR, and HMBC) and Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). researchgate.netpensoft.net UV and IR spectroscopy can also provide complementary structural information. mfu.ac.th The combination of these spectroscopic data allows for the confirmation of the compound's structure by comparing experimental data with previously reported values. pensoft.net

While the provided search results focus heavily on the isolation and characterization of this compound from plant sources, the mention of evaluating related xanthones in biological assays mdpi.comnih.govnih.govchula.ac.thgoogle.com implies the need for bioanalytical methods if this compound itself were to be studied in biological matrices. Such methods would likely involve sample preparation techniques suitable for biological samples, followed by sensitive and selective analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification. Although specific data for this compound in biological matrices is not detailed in the provided snippets, research on other natural products and xanthones utilizes techniques like MTT assays for cell viability studies, which involve treating cells with compounds and measuring their effect. nih.gov

Method Development for Research Purity and Identity Confirmation

Ensuring the purity and confirming the identity of this compound are paramount in research. Purity is typically assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC). For instance, the purity level of isolated compounds can be checked using reverse phase HPLC with a C-18 column and appropriate mobile phases, often monitored by a UV absorbance detector. pensoft.net

Identity confirmation relies on comparing spectroscopic data obtained from the isolated compound with reported data for this compound. This includes matching NMR spectra (1H and 13C chemical shifts and coupling constants), mass spectral data (molecular ion peak and fragmentation pattern), and potentially UV and IR data. researchgate.netpensoft.net Co-spotting with a reference standard on TLC plates can also be used for initial identity checks. The use of high-resolution mass spectrometry provides accurate mass measurements, which are essential for confirming the molecular formula. researchgate.net

The process of isolating this compound from plant extracts itself involves a series of steps aimed at obtaining a pure compound. This typically includes initial extraction with solvents of varying polarity, followed by successive chromatographic separations using techniques like quick column chromatography and conventional column chromatography with different stationary phases and solvent gradients. researchgate.net The fractions are monitored by analytical TLC or HPLC, and fractions containing this compound are pooled and further purified until a satisfactory level of purity is achieved for structural characterization and biological evaluation.

Research findings often present spectroscopic data to support the structural elucidation and identity confirmation of isolated compounds, including xanthones like this compound. While specific detailed data tables for this compound's analytical characteristics were not extensively provided in the search results, studies on related compounds from the same plant sources illustrate the types of data collected, such as NMR chemical shifts and coupling constants. researchgate.net

Table 1: Analytical Techniques Used in this compound Research (Based on related compound studies)

| Technique | Application |

| Column Chromatography | Isolation and purification from plant extracts |

| Thin-Layer Chromatography | Monitoring fractions, analytical checks |

| HPLC | Purity assessment, quantitative analysis (implied) |

| NMR Spectroscopy | Structural elucidation, identity confirmation |

| Mass Spectrometry (HREIMS) | Molecular weight and formula confirmation |

| UV Spectroscopy | Complementary structural information |

| IR Spectroscopy | Identification of functional groups |

This table summarizes the common analytical techniques applied in the research of this compound and similar compounds based on the provided search results.

Future Directions and Advanced Research Perspectives for Formoxanthone B

Discovery of Novel Molecular Targets and Signaling Networks

Identifying the precise molecular targets and signaling pathways modulated by Formoxanthone B is a critical area for future research. Studies on other xanthones from Cratoxylum formosum have indicated involvement in pathways such as NF-κB and STAT3, which are relevant to inflammatory responses and tumorigenesis. nih.govupm.edu.mymdpi.com For instance, Formoxanthone C, another xanthone (B1684191) from the same plant, has been shown to inhibit malignant tumor phenotypes by downregulating STAT1-HDAC4 signaling in multidrug-resistant cancer cells. nih.gov Given the structural similarities among xanthones from this genus, this compound may influence similar or related pathways. Future studies should employ techniques such as pull-down assays, reporter gene assays, and phosphoproteomics to elucidate the direct protein targets and downstream signaling cascades affected by this compound. Understanding these interactions at a molecular level is essential for defining its therapeutic potential and identifying specific conditions where it might be most effective.

Integration into Systems Biology and Multi-Omics Studies

To gain a comprehensive understanding of how this compound impacts biological systems, integrating its study into systems biology and multi-omics approaches is crucial. nih.govfrontiersin.org This involves analyzing data from multiple levels, including genomics, transcriptomics, proteomics, and metabolomics, in cells or organisms treated with this compound. nih.gov By examining changes across these different omics layers, researchers can identify global network perturbations and understand the complex interplay of molecular events triggered by the compound. frontiersin.orgnih.gov For example, transcriptomic analysis could reveal changes in gene expression profiles related to specific pathways, while proteomic studies could identify altered protein levels or post-translational modifications. nih.gov Metabolomics could provide insights into the metabolic consequences of this compound treatment. nih.gov Integrating these datasets using computational tools and network analysis can help to construct a holistic picture of the compound's effects and identify key nodes or pathways for further investigation. frontiersin.orgnih.govmorf-db.org

Computational Chemistry and In Silico Modeling for Mechanistic Insights

Computational chemistry and in silico modeling techniques offer powerful tools for predicting and understanding the interactions of this compound with biological targets. mdpi.comresearchgate.net Techniques such as molecular docking can predict the binding affinity and orientation of this compound to potential protein targets identified through experimental studies or literature review. mdpi.comresearchgate.netchula.ac.th Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes that may occur upon binding. mdpi.comresearchgate.netchula.ac.th Furthermore, quantum chemical calculations can help to understand the electronic properties of this compound and its reactivity. mdpi.comscience.gov Quantitative structure-activity relationship (QSAR) modeling can be employed to establish relationships between the chemical structure of this compound and its biological activity, which can guide the design of novel analogs with improved potency or selectivity. chula.ac.th These computational approaches can complement experimental studies, reduce the need for extensive in vitro and in vivo testing, and provide valuable mechanistic insights. mdpi.com

Development of Advanced Delivery Systems for Preclinical Research Applications

For this compound to be effectively studied in preclinical research and potentially translated into therapeutic applications, the development of advanced delivery systems may be necessary. science.gov Like many other hydrophobic natural compounds, this compound may have limited solubility and bioavailability, which can hinder its efficacy in biological systems. science.gov Advanced delivery systems, such as nanoparticles, liposomes, or other encapsulation techniques, can improve solubility, enhance stability, protect the compound from degradation, and facilitate targeted delivery to specific cells or tissues. science.gov For example, nanoparticle formulations have been explored for delivering other natural products to improve their anticancer activity. science.gov Future research should focus on developing and evaluating suitable delivery systems for this compound to overcome potential pharmacokinetic limitations and enable more effective preclinical investigations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.